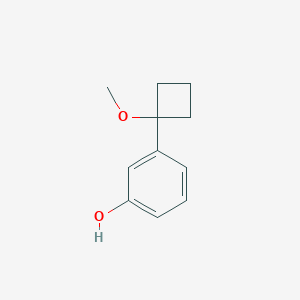

3-(1-Methoxycyclobutyl)phenol

CAS No.:

Cat. No.: VC13566811

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O2 |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-(1-methoxycyclobutyl)phenol |

| Standard InChI | InChI=1S/C11H14O2/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8,12H,3,6-7H2,1H3 |

| Standard InChI Key | UDCAQUCIVCPFBU-UHFFFAOYSA-N |

| SMILES | COC1(CCC1)C2=CC(=CC=C2)O |

| Canonical SMILES | COC1(CCC1)C2=CC(=CC=C2)O |

Introduction

Structural and Molecular Characteristics

The compound 3-(1-methoxycyclobutyl)phenol consists of a phenolic ring substituted at the 3-position with a 1-methoxycyclobutyl group. This structure combines a hydroxyl group’s reactivity with the steric and electronic effects of a methoxy-functionalized cyclobutane ring. Key features include:

-

Cyclobutane ring: A four-membered carbocycle known for angle strain, which influences reactivity and stability .

-

Methoxy group: Introduces electron-donating effects, potentially altering the phenol’s acidity (pKa) and interaction with biological targets .

-

Substitution pattern: The 3-position substitution may dictate regioselectivity in further synthetic modifications .

Comparative molecular weight calculations suggest a formula of C₁₁H₁₄O₂ (178.23 g/mol), analogous to derivatives like 3-methyl-4-(1-methylbutyl)phenol (178.27 g/mol) .

Synthetic Routes and Challenges

Cyclobutane Ring Formation

Cyclobutane-containing moieties are often synthesized via [2+2] photocycloadditions or ring-closing metathesis. For example, methylenecyclobutane derivatives undergo thermal rearrangements to form strained intermediates . Applying similar strategies, 1-methoxycyclobutane could be synthesized from γ,δ-epoxy alcohols or through nickel-catalyzed cross-couplings.

Isotopic Labeling Techniques

Recent advances in carbon-14 and carbon-13 labeling, such as those used for 2,3-dihydroxy-4-methoxybenzaldehyde , could enable radiolabeled versions of this compound for metabolic studies.

Physicochemical Properties (Inferred)

Biological and Industrial Relevance

Material Science Applications

Cyclobutane rings improve thermal stability in polymers . Incorporating this moiety into phenolic resins could yield materials with enhanced rigidity for aerospace or automotive components.

Research Gaps and Future Directions

-

Synthesis Optimization: Develop strain-release strategies to mitigate cyclobutane ring strain during coupling reactions.

-

Biological Screening: Evaluate antimicrobial, antioxidant, and anticancer activity using assays similar to those in .

-

Computational Modeling: Predict reactivity and binding affinities via DFT calculations, leveraging data from .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume